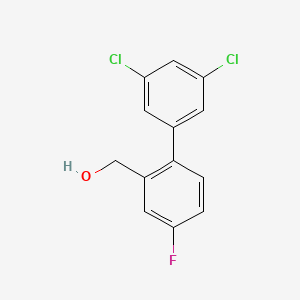
L-Lys(tfa)-D-ala-D-ala-ome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lys(tfa)-D-ala-D-ala-ome is a synthetic compound that combines L-lysine, D-alanine, and trifluoroacetyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lys(tfa)-D-ala-D-ala-ome typically involves the use of amino acid N-carboxyanhydrides (NCAs). The process begins with the protection of the amino group of L-lysine using trifluoroacetic anhydride to form N6-trifluoroacetyl-L-lysine. This intermediate is then reacted with D-alanine N-carboxyanhydride under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
L-Lys(tfa)-D-ala-D-ala-ome undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoroacetyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
L-Lys(tfa)-D-ala-D-ala-ome has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing .
Wirkmechanismus
The mechanism of action of L-Lys(tfa)-D-ala-D-ala-ome involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Trifluoroacetyl-L-lysine: Similar in structure but lacks the D-alanine moieties.
L-Lys(tfa)-NCA: Another derivative of L-lysine with trifluoroacetyl protection.
D-Lys(tfa)-NCA: The D-isomer of L-Lys(tfa)-NCA
Uniqueness
L-Lys(tfa)-D-ala-D-ala-ome is unique due to the presence of both L-lysine and D-alanine moieties, which confer distinct structural and functional properties.
Eigenschaften
Molekularformel |
C15H25F3N4O5 |
|---|---|
Molekulargewicht |
398.38 g/mol |
IUPAC-Name |
methyl (2R)-2-[[(2R)-2-[[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C15H25F3N4O5/c1-8(11(23)22-9(2)13(25)27-3)21-12(24)10(19)6-4-5-7-20-14(26)15(16,17)18/h8-10H,4-7,19H2,1-3H3,(H,20,26)(H,21,24)(H,22,23)/t8-,9-,10+/m1/s1 |
InChI-Schlüssel |
MNACVTAXRQJECZ-BBBLOLIVSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)C(CCCCNC(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


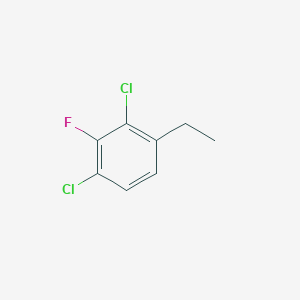
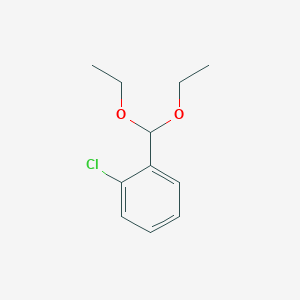

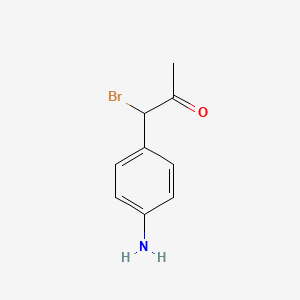
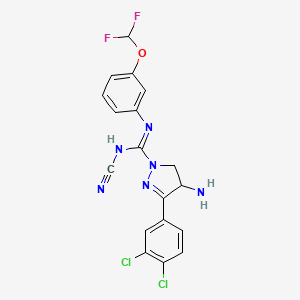
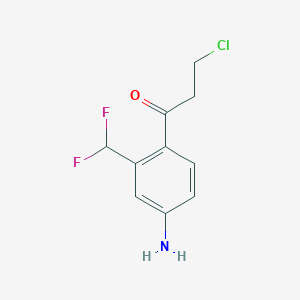


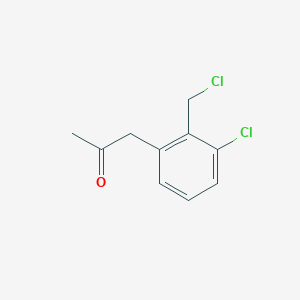

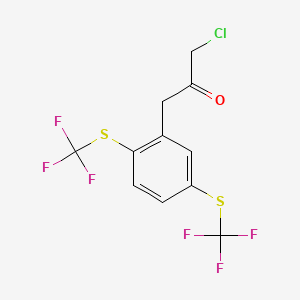
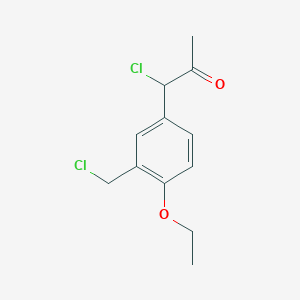
![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
